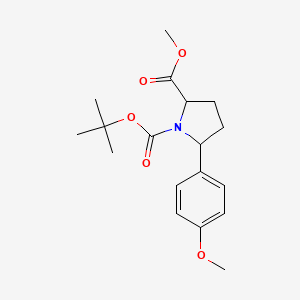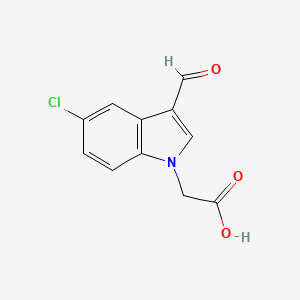
2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid” is a compound that has gained significant attention in scientific research. It is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H8ClNO3. Its molecular weight is 237.64 g/mol.
Chemical Reactions Analysis
Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
科学的研究の応用
2CFA has been studied for its potential applications in biochemistry and physiology. In particular, it has been studied for its ability to mimic the effects of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid in vitro. 2CFA has been used to study the effects of this compound on plant growth and development, as well as its effects on cell signaling pathways. Additionally, 2CFA has been studied for its potential applications in drug discovery and development.
作用機序
2CFA has been studied for its ability to mimic the effects of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid in vitro. This compound is a plant hormone that plays an important role in the regulation of plant growth and development. This compound binds to a specific receptor, the indole-3-acetic acid receptor, and activates a signaling cascade that results in the regulation of various cellular processes. Similarly, 2CFA is believed to bind to the same receptor and activate the same signaling cascade, resulting in the same effects as this compound.
Biochemical and Physiological Effects
2CFA has been studied for its ability to mimic the effects of this compound in vitro. This compound is a plant hormone that plays an important role in the regulation of plant growth and development. This compound has been shown to promote cell elongation, regulate root and shoot growth, and mediate the responses of plants to environmental stimuli, such as light and temperature. Similarly, 2CFA has been shown to promote cell elongation, regulate root and shoot growth, and mediate the responses of plants to environmental stimuli. Additionally, 2CFA has been studied for its potential applications in drug discovery and development.
実験室実験の利点と制限
2CFA has several advantages for laboratory experiments. It is a synthetic compound that can be synthesized in a relatively simple and cost-effective manner. Additionally, it is a structural analog of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid and has been shown to mimic the effects of this compound in vitro. This makes it an ideal tool for studying the effects of this compound on plant growth and development, as well as its effects on cell signaling pathways. However, there are some limitations to using 2CFA in laboratory experiments. For example, it is not as stable as this compound and is more prone to degradation. Additionally, it is not as widely available as this compound, which can limit its use in laboratory experiments.
将来の方向性
There are several potential future directions for the use of 2CFA. First, it could be used to study the effects of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid on plant growth and development in greater detail. Additionally, it could be used to study the effects of this compound on cell signaling pathways. Additionally, 2CFA could be used to develop new drugs and drug delivery systems. Finally, 2CFA could be used to study the effects of this compound on other organisms, such as animals and bacteria.
合成法
2CFA can be synthesized by reacting 5-chloro-3-formyl-1H-indole with glacial acetic acid in the presence of a base. The reaction is typically conducted in aqueous solution at room temperature. The reaction can be monitored via the formation of a yellow precipitate, which is 2CFA.
特性
IUPAC Name |
2-(5-chloro-3-formylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-1-2-10-9(3-8)7(6-14)4-13(10)5-11(15)16/h1-4,6H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPFTDQVMMILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2CC(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

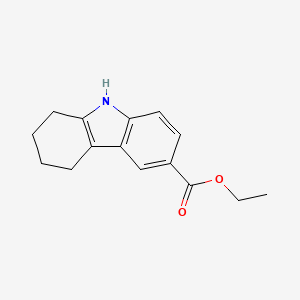
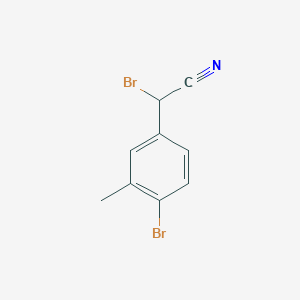

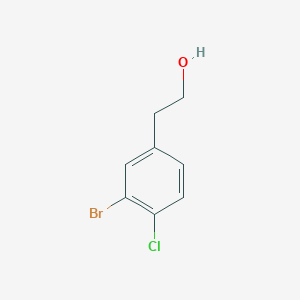
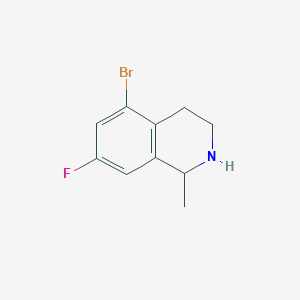


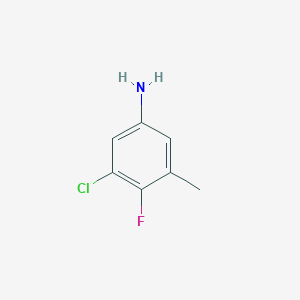

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
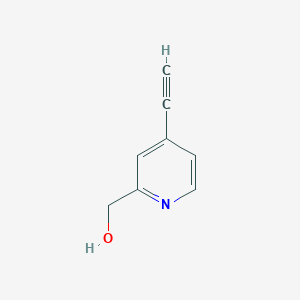
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
